3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that features a phenol group attached to a boronic ester. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. The boronic ester group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
These are formed by the reaction of the boronic acid or boronate ester with a diol, often a sugar or carbohydrate in biological systems .
Biochemical Pathways
Boronic acids and their esters are often used in the suzuki-miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds in organic synthesis .
Pharmacokinetics
It’s known that the bioavailability of boronic acids and their esters can be influenced by factors such as their pka and the ph of the environment .
Result of Action
Boronic acids and their esters are often used in medicinal chemistry due to their ability to form reversible covalent bonds, allowing for selective and potent interactions with biological targets .
Action Environment
The action, efficacy, and stability of 3-Hydroxyphenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of boronate esters. Moreover, the presence of diols, including sugars and carbohydrates, can impact the compound’s reactivity .
Biochemical Analysis
Biochemical Properties
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound is known to interact with palladium catalysts, which are essential in Suzuki-Miyaura coupling reactions. These interactions are crucial for the formation of carbon-carbon bonds, making the compound valuable in the synthesis of pharmaceuticals and other organic compounds .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that boronic acid derivatives, including this compound, can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing oxidative stress . This leads to the activation of cell death pathways, making the compound a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. The compound can inhibit or activate enzymes, depending on the context of the reaction. For instance, in the presence of palladium catalysts, it facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and apoptosis in cells, highlighting its importance in cancer research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit the growth of cancer cells without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. The compound can influence metabolic flux and alter metabolite levels, impacting cellular metabolism . Understanding these pathways is essential for elucidating the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach target sites is crucial for its effectiveness in biochemical reactions and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of phenol with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. One common method is the palladium-catalyzed borylation of phenol using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) under inert atmosphere conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch processes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The boronic ester group can be reduced to form boranes.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Boranes
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diboron
- Catecholborane
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of both a phenol group and a boronic ester group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain a boronic ester or a phenol group. Its versatility makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8,14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKIFYQKIZOYKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370403 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214360-76-6 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214360-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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